molecular formula C80H96N16O14 B10834613 (8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid

(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid

Cat. No.: B10834613
M. Wt: 1505.7 g/mol
InChI Key: MBKNBOLIPVRUSC-YZMHPAFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“PMID25980951-Compound-29” is a small molecule inhibitor developed by Janssen Research and Development. It is known for its role as an antagonist of estrogen-related receptor alpha (ERRα). This compound has shown potential in various therapeutic applications, particularly in the treatment of obesity-induced osteoclastic bone loss .

Preparation Methods

The synthetic routes and reaction conditions for “PMID25980951-Compound-29” involve several steps. The compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The industrial production methods are optimized to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

“PMID25980951-Compound-29” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.

Scientific Research Applications

“PMID25980951-Compound-29” has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the role of ERRα in various chemical processes.

    Biology: The compound is used to investigate the biological functions of ERRα in cellular metabolism and energy homeostasis.

    Medicine: It has potential therapeutic applications in treating conditions like obesity-induced osteoclastic bone loss and other metabolic disorders.

    Industry: The compound is used in the development of new drugs targeting ERRα and related pathways.

Mechanism of Action

The mechanism of action of “PMID25980951-Compound-29” involves its binding to the estrogen-related receptor alpha (ERRα). By antagonizing ERRα, the compound inhibits its activity, leading to changes in gene expression and metabolic pathways. This results in the modulation of cellular metabolism, energy homeostasis, and bone resorption processes .

Comparison with Similar Compounds

“PMID25980951-Compound-29” is unique compared to other similar compounds due to its high specificity and potency as an ERRα antagonist. Similar compounds include:

This detailed article provides a comprehensive overview of “PMID25980951-Compound-29” and its various aspects. If you have any further questions or need additional information, feel free to ask!

Properties

Molecular Formula

C80H96N16O14

Molecular Weight

1505.7 g/mol

IUPAC Name

(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid

InChI

InChI=1S/C80H96N16O14/c1-45(81-9)69(97)87-67(79(3,4)5)75(103)93-33-31-63-65(93)73(101)83-59(39-49-19-25-51-15-11-13-17-53(51)35-49)71(99)85-61(77(105)106)37-47-23-29-58(30-24-47)110-44-56-42-96(92-90-56)64-32-34-94(76(104)68(80(6,7)8)88-70(98)46(2)82-10)66(64)74(102)84-60(40-50-20-26-52-16-12-14-18-54(52)36-50)72(100)86-62(78(107)108)38-48-21-27-57(28-22-48)109-43-55-41-95(63)91-89-55/h11-30,35-36,41-42,45-46,59-68,81-82H,31-34,37-40,43-44H2,1-10H3,(H,83,101)(H,84,102)(H,85,99)(H,86,100)(H,87,97)(H,88,98)(H,105,106)(H,107,108)/t45-,46-,59-,60-,61-,62-,63+,64+,65-,66-,67+,68+/m0/s1

InChI Key

MBKNBOLIPVRUSC-YZMHPAFASA-N

Isomeric SMILES

C[C@@H](C(=N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=N[C@H](C(=N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@@H]5CCN([C@@H]5C(=N[C@H](C(=N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)O)O)CC8=CC9=CC=CC=C9C=C8)O)C(=O)[C@H](C(C)(C)C)N=C([C@H](C)NC)O)N=N4)C(=O)O)O)CC1=CC2=CC=CC=C2C=C1)O)C(C)(C)C)O)NC

Canonical SMILES

CC(C(=NC(C(=O)N1CCC2C1C(=NC(C(=NC(CC3=CC=C(C=C3)OCC4=CN(C5CCN(C5C(=NC(C(=NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)O)O)CC8=CC9=CC=CC=C9C=C8)O)C(=O)C(C(C)(C)C)N=C(C(C)NC)O)N=N4)C(=O)O)O)CC1=CC2=CC=CC=C2C=C1)O)C(C)(C)C)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.